2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

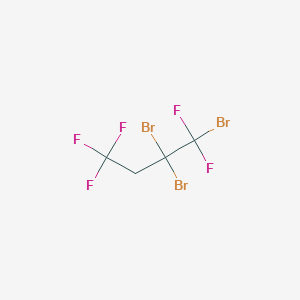

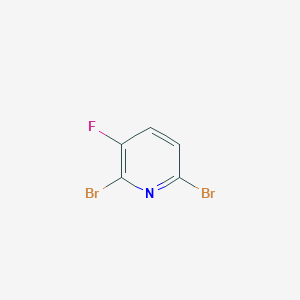

The compound “2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. It is also known as 5-Chloro-2-fluorophenylboronic acid . It is a solid substance and is used in research and development .

Molecular Structure Analysis

The molecular formula of this compound is ClC6H3(F)B(OH)2 . The InChI string is 1S/C6H5BClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H . The molecular weight is 174.37 .Chemical Reactions Analysis

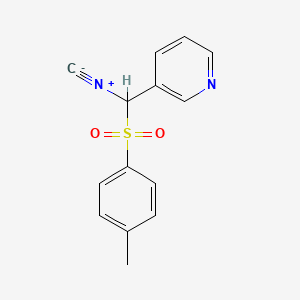

This compound is a reactant involved in various reactions such as Suzuki cross-coupling reactions, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, and synthesis of kinesin spindle protein inhibitors .Physical And Chemical Properties Analysis

The compound is a solid . It has a melting point of 122-127 °C . The molecular weight is 174.37 .Applications De Recherche Scientifique

Synthesis and Biological Activity

- The compound has been utilized in synthesizing derivatives with inhibitory activity against serine proteases, including thrombin. These derivatives have been studied in both solid state and solution, showing weak coordination between nitrogen and boron atoms (Spencer et al., 2002).

Synthesis of Stilbenes and Polyenes

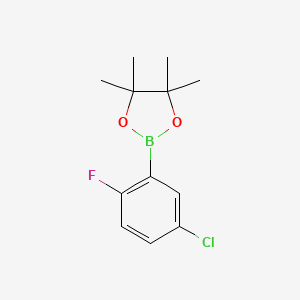

- Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized. These derivatives are used to create boron-containing stilbene derivatives and boron-capped polyenes, which are intermediates for materials like Liquid Crystal Display (LCD) technology and potential therapeutics for Neurodegenerative diseases (Das et al., 2015).

Polymerization Applications

- The compound is involved in the polymerization process to yield polymers like poly(3-hexylthiophene) with narrow molecular weight distribution and high regioregularity. These polymers have applications in materials science, particularly in the creation of conductive and semiconductive materials (Yokozawa et al., 2011).

Development of New Building Blocks

- It has been used to develop new building blocks for the synthesis of biologically active compounds. For example, it contributed to the new synthesis of the retinoid agonist disila-bexarotene, indicating its potential in drug development (Büttner et al., 2007).

Color Polymers and Nanoparticles Synthesis

- The compound plays a role in synthesizing deeply colored polymers containing pyrrolopyrrole dione units. These polymers are soluble in common organic solvents and have potential applications in the development of new materials with specific optical properties (Welterlich et al., 2012).

Electrochemical Properties and Reactions

- Studies have been conducted to understand the electrochemical properties and reactions of sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These studies contribute to the understanding of the electrochemistry of organoboron compounds and their applications (Tanigawa et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is a reactant involved in suzuki cross-coupling reactions .

Mode of Action

The compound interacts with its targets through Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction. The process involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis, including the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity and the synthesis of kinesin spindle protein inhibitors .

Result of Action

It’s known that the compound is used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity and the synthesis of kinesin spindle protein inhibitors . These products could have significant biological effects.

Action Environment

The suzuki-miyaura cross-coupling reaction, in which this compound is involved, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environmental conditions.

Propriétés

IUPAC Name |

2-(5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXSWDUFRGWPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682202 | |

| Record name | 2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190129-77-1 | |

| Record name | 2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1422069.png)

![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)